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Terbium(III) trifluoromethanesulfonate

Cat. No.: B117665
CAS No.: 148980-31-8
M. Wt: 606.1 g/mol
InChI Key: JLYAVYSVLLIWEK-UHFFFAOYSA-K
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Description

Heterometallic Systems Exhibiting Magnetic Behavior

Copper(II)-Terbium(III) and Other d-f Metal Assemblies

The construction of heterometallic d-f hybrid complexes is a sophisticated strategy for developing novel magnetic materials. Within these assemblies, the d-block metal ions, such as copper(II), can mediate magnetic exchange interactions between the highly anisotropic lanthanide ions, like terbium(III), potentially leading to enhanced single-molecule magnet (SMM) properties. While specific studies on Copper(II)-Terbium(III) assemblies involving the trifluoromethanesulfonate (B1224126) anion are not extensively documented in the reviewed literature, research on analogous systems provides significant insights into their potential magnetic behavior.

A notable example involves a series of 3d–4f complexes with the general formula {Ln₂Cu₃(H₃L)₂Xₙ}, where Ln is a lanthanide including Terbium(III), and X represents auxiliary ligands like acetate (B1210297) or nitrate (B79036). nih.gov These studies reveal that all the investigated complexes, with the exception of the gadolinium(III) analogue, exhibit slow magnetic relaxation in the absence of an external direct current (dc) field. nih.gov This behavior is a hallmark of single-molecule magnets.

A key finding in this research is the profound influence of the auxiliary ligands on the magnetic properties of the {Tb₂Cu₃} core. A remarkable enhancement in the energy barrier to magnetization reorientation was observed when acetate ligands were substituted with nitrate ligands. This modification in the coordination environment of the Terbium(III) centers leads to the highest reported relaxation barrier in a zero dc field for a Tb/Cu-based SMM. nih.gov

Ab initio CASSCF calculations performed on mononuclear Terbium(III) models from these complexes suggest that the change in the energy barrier stems from a modification in the coordination geometry of the Terbium(III) ion. nih.gov Specifically, a shift from a C₄ᵥ to a Cₛ symmetry was identified as the source of the improved magnetic performance. nih.gov These findings underscore the sensitivity of the SMM properties to subtle structural changes in the lanthanide's coordination sphere.

The magnetic properties of these Cu(II)-Tb(III) assemblies can be summarized in the following table:

Complex FamilyKey Structural FeatureMagnetic BehaviorEnergy Barrier (ΔE/kB)
{Tb₂Cu₃(H₃L)₂(OAc)ₙ}Acetate as auxiliary ligandSlow magnetic relaxationModerate
{Tb₂Cu₃(H₃L)₂(NO₃)ₙ}Nitrate as auxiliary ligandEnhanced slow magnetic relaxation36.0 ± 0.2 K

This table illustrates the impact of auxiliary ligands on the magnetic properties of Cu(II)-Tb(III) single-molecule magnets.

Surface-Confined Magnetic Systems

The deposition of single-molecule magnets onto solid surfaces is a critical step toward their integration into spintronic devices. The interaction between the SMM and the substrate can, however, significantly alter the magnetic properties of the molecule. While direct studies on Terbium(III) trifluoromethanesulfonate are limited, research on analogous terbium(III) complexes provides a comprehensive understanding of their behavior in surface-confined systems.

Supramolecular Organization on Surfaces (e.g., Graphite)

The two-dimensional self-assembly of a terbium(III) double-decker phthalocyanine (B1677752) complex on highly oriented pyrolytic graphite (B72142) (HOPG) has been investigated using atomic force microscopy (AFM) and scanning tunneling microscopy (STM). claudiozannoni.itnih.gov These studies reveal that the complex forms highly regular, rectangular two-dimensional nanocrystals on the graphite surface. claudiozannoni.itnih.gov

A significant observation is that these nanocrystals are aligned with the three main symmetry axes of the graphite substrate. claudiozannoni.itnih.gov The supramolecular organization is characterized by bar-shaped islands that are disposed at angles of approximately 120° to each other, indicating that the growth of these structures occurs along the primary symmetry directions of the graphite. claudiozannoni.it This anisotropic growth is attributed to a difference in the crystallization kinetics along and across the main axes of the graphite surface. claudiozannoni.it

The self-assembled nanoislands are only one molecule thick, with a height of approximately 1.1-1.3 nm. claudiozannoni.it This creates a scenario where all the magnetic molecules are in direct interaction with the graphite substrate, making it an interesting system for studying the influence of the substrate on the magnetic properties. claudiozannoni.itnih.gov Molecular dynamics simulations have corroborated these experimental findings, showing that the molecules, after diffusing on the surface, self-assemble into nanoscopic islands that align preferentially along the three main graphite axes. claudiozannoni.itnih.gov

ParameterObservation
SubstrateHighly Oriented Pyrolytic Graphite (HOPG)
Molecular OrganizationRectangular 2-D nanocrystals
AlignmentAligned with the three main graphite symmetry axes
Island MorphologyBar-shaped, with 120° angles between them
Island ThicknessOne molecule thick (~1.1-1.3 nm)

This table summarizes the key features of the supramolecular organization of a terbium(III) complex on a graphite surface.

X-ray Magnetic Circular Dichroism (XMCD) Investigations

X-ray Magnetic Circular Dichroism (XMCD) is a powerful element-specific technique used to probe the magnetic properties of surface-adsorbed molecules. XMCD measurements were conducted on the self-assembled islands of the terbium(III) double-decker phthalocyanine complex on HOPG to determine if the single-molecule magnet behavior is retained after deposition. claudiozannoni.itnih.gov

The XMCD experiments, performed at the M₄,₅ absorption edges of terbium, confirmed that the complexes maintain their SMM properties even when in close interaction with the metallic graphite surface. claudiozannoni.itnih.gov By recording the XMCD signal as a function of an applied magnetic field, magnetization hysteresis loops were obtained for the surface-confined molecules. claudiozannoni.it This is a direct confirmation of the magnetic memory effect at the molecular level on the surface.

The intensity of the XMCD signal is proportional to the projection of the magnetic moment of the terbium atom onto the direction of the photon wave vector. claudiozannoni.it The shape of the XMCD spectrum was observed to remain constant while varying the magnetic field, validating that the maximum value of the dichroic spectrum is proportional to the total terbium magnetization. claudiozannoni.it

These XMCD investigations are crucial as they demonstrate that the terbium(III) complexes are not "short-circuited" by the conducting graphite surface and that their intrinsic magnetic properties are preserved. claudiozannoni.it This is a significant finding for the potential application of such molecules in surface-based spintronic devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3F9O9S3Tb B117665 Terbium(III) trifluoromethanesulfonate CAS No. 148980-31-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

terbium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Tb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYAVYSVLLIWEK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Tb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9O9S3Tb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472580
Record name Terbium(III) trifluoromethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148980-31-8
Record name Terbium(III) trifluoromethanesulfonate
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URL https://comptox.epa.gov/dashboard/DTXSID40472580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Terbium(III) trifluoromethanesulfonate
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Synthetic Methodologies and Advanced Preparations of Terbium Iii Trifluoromethanesulfonate Complexes

Direct Synthesis Routes for Terbium(III) Trifluoromethanesulfonate (B1224126) and its Analogues

The direct synthesis of Terbium(III) trifluoromethanesulfonate is typically achieved through the reaction of a terbium source with trifluoromethanesulfonic acid (triflic acid). A common and straightforward method involves the reaction of terbium(III) oxide (Tb₄O₇) or, more accurately for the +3 oxidation state, terbium(III,III,IV) oxide, with an aqueous solution of triflic acid.

The general procedure involves the following steps:

An excess of terbium oxide is added to an aqueous solution of trifluoromethanesulfonic acid.

The mixture is heated, often to boiling, for a period to ensure complete reaction.

The resulting solution is then filtered to remove any unreacted oxide.

Water is removed from the filtrate under reduced pressure to yield the hydrated form of this compound, often the nonahydrate Tb(H₂O)₉₃.

To obtain the anhydrous form, the hydrate (B1144303) is subjected to heating under a high vacuum.

This method is adaptable for the synthesis of other lanthanide triflates, making it a general route for this class of compounds. The resulting anhydrous this compound is a white powder that serves as a versatile starting material for coordination chemistry.

Complexation Reactions with Diverse Ligand Systems

The labile nature of the triflate anions in this compound facilitates its reaction with a multitude of ligands to form stable coordination complexes. The choice of ligand dictates the coordination number, geometry, and the resulting photophysical properties of the terbium(III) center.

Macrocyclic ligands are particularly effective in forming stable and kinetically inert complexes with lanthanide ions due to the macrocyclic effect. Cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives are prominent examples.

A notable synthesis involves the reaction of this compound with a heptadentate ligand derivative of cyclen, L1 (2-[7-ethyl-4,10-bis(isopropylcarbamoylmethyl)-1,4,7,10-tetraazacyclododec-1-yl]-N-isopropylacetamide). nih.gov The reaction, typically conducted in refluxing acetonitrile (B52724), yields the corresponding terbium(III) complex. nih.gov Subsequent crystallization by diffusion of diethyl ether into the reaction mixture can produce single crystals suitable for X-ray diffraction. nih.gov

The resulting complex, Tb(L1)(OTf)(OH₂)₂, was characterized by X-ray crystallography, revealing a nine-coordinate terbium(III) center. nih.gov The coordination sphere is comprised of the four nitrogen atoms of the cyclen ring, three oxygen atoms from the amide pendant arms, one oxygen atom from a coordinated triflate anion, and one oxygen from a water molecule. nih.gov This leaves two triflate anions as counter-ions. nih.gov

ComplexStarting MaterialsCoordination NumberCoordinating Atoms
Tb(L1)(OTf)(OH₂)₂·MeCNTb(OTf)₃ and Ligand L194 N (cyclen), 3 O (amide arms), 1 O (triflate), 1 O (water)

Multidentate ligands, which include the macrocycles discussed above, are defined by their ability to form multiple coordination bonds to a central metal ion. The heptadentate cyclen derivative L1 is a prime example of a polydentate ligand. nih.gov The reaction of this ligand with this compound in refluxing acetonitrile demonstrates the formation of a stable complex where the ligand tightly binds the terbium ion, leaving only two coordination sites occupied by labile water and triflate ligands. nih.gov In aqueous solution, the triflate ligand is likely displaced by another water molecule, forming [Tb(L1)(OH₂)₂]³⁺. nih.gov

The stability and structure of these complexes are highly dependent on the number of donor atoms and the conformational flexibility of the ligand. The formation of such complexes is crucial for applications where the terbium ion must be shielded from the solvent environment to enhance its luminescent properties.

Ligands incorporating pyridine (B92270) moieties are widely used in coordination chemistry due to their aromatic nature and the coordinating ability of the pyridine nitrogen atom. Terbium(III) ions readily form complexes with such ligands. For example, chiral amide-based bis-pyridine substituted polyether macrocycles have been shown to spontaneously complex with terbium(III) ions from terbium(III) triflate. researchgate.net The coordination in these cases can involve oxygen atoms from the polyether ring and carbonyl groups, creating a chiral environment around the metal ion. researchgate.net

Other examples, while not starting from the triflate salt, confirm the affinity of Tb(III) for pyridine-based ligands. Lewis acid/base reactions between terbium(III) nitrate (B79036) and ligands such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen) have yielded complexes like Tb(bpy)₂(NO₃)₃ and Tb(phen)₂(NO₃)₃, respectively. These syntheses illustrate the formation of stable complexes where the pyridine nitrogens coordinate directly to the terbium center.

Hydroxamic acids are effective chelating agents for a variety of metal ions, including lanthanides. The coordination typically occurs through the two oxygen atoms of the hydroxamate functional group (-C(=O)N-OH). An example that establishes the coordination properties is the neutral terbium complex [Tb(op)₃]·3H₂O, derived from the 1-hydroxy-2(1H)-pyridinone (Hop) ligand, which is an aromatic hydroxamate. rsc.org X-ray analysis of this complex confirms the coordination of the terbium ion by the hydroxamate functionality. rsc.org Although the synthesis does not specify the use of terbium(III) triflate as the starting material, it provides a clear structural precedent for the stable complexation of Tb(III) by this class of ligands.

Hexamethylphosphoramide (HMPA) is a polar aprotic solvent and a ligand that coordinates to metal ions through its phosphoryl oxygen atom. It is known to form complexes with a range of transition metals, typically resulting in solvated cations like [M(HMPA)₄]²⁺. In these complexes, coordination occurs via the oxygen atom, as evidenced by shifts in the P-O stretching frequency in infrared spectra. While HMPA's coordination chemistry with numerous metals is well-documented, specific details regarding the synthesis and structure of its complexes formed directly from this compound are not extensively reported in the surveyed literature.

Supramolecular Self-Assembly Approaches Utilizing this compound

Supramolecular self-assembly leverages non-covalent interactions to spontaneously organize molecular components into well-defined, stable superstructures. In the realm of lanthanide chemistry, the predictable coordination numbers and geometries of ions like Terbium(III) are exploited to direct the formation of complex architectures.

The deliberate design of ligands can lead to the formation of discrete, polynuclear complexes with specific geometries. A notable example is the synthesis of a hexanuclear Terbium(III) complex, Ln₆L₆, through the reaction of Terbium(III) triflate with an unsymmetrical homoditopic ligand. nih.gov The self-assembly process exclusively yields this hexagonal structure, underscoring the high fidelity of the synthetic protocol.

While the direct synthesis of metallacrowns using this compound is not extensively documented in the reviewed literature, the general principles of metallacrown assembly suggest its feasibility. Metallacrowns are a class of metallamacrocycles where a metal ion is encapsulated within a ring of repeating [-M'-N-O-] units. The synthesis typically involves the reaction of a lanthanide salt with a pre-designed ligand, often a hydroxamic acid derivative, and another metal salt (e.g., Ga(NO₃)₃) that forms the ring. nih.gov Given the lability of the triflate anion, this compound would be a suitable candidate as the central ion in such syntheses.

Table 1: Examples of Supramolecular Architectures Formed with Lanthanide Triflates

ArchitectureLanthanide IonLigand TypeKey FindingsReference
Hexanuclear Complex (Ln₆L₆)Terbium(III)Unsymmetrical homoditopicExclusive formation of the hexanuclear structure, demonstrating high synthetic control. nih.gov

The rational design of organic ligands is paramount in steering the self-assembly process towards a desired supramolecular architecture. Key principles include:

Symmetry and Flexibility: The symmetry of the ligand plays a critical role. For instance, the use of an unsymmetrical ligand was shown to be essential in the formation of the aforementioned hexanuclear Tb₆L₆ complex. nih.gov A related symmetric ligand, under similar conditions, yielded a different, dinuclear Eu₂L₃ complex, highlighting the profound impact of ligand geometry. nih.gov

Coordination Pockets: Ligands are designed with specific coordination pockets that match the preferred coordination number and geometry of the Terbium(III) ion. This often involves multidentate ligands with a combination of hard (e.g., oxygen) and soft (e.g., nitrogen) donor atoms.

Pre-organization: Rigid ligands that pre-organize the donor atoms in a specific spatial arrangement can reduce the entropic penalty of complexation and favor the formation of a single, well-defined product.

The choice of lanthanide ion and the counterion are crucial factors that influence the final supramolecular structure.

Ionic Radii: The size of the lanthanide ion can dictate the resulting architecture. In the study of the hexanuclear Ln₆L₆ complexes, it was found that this specific structure was formed with several lanthanide triflates, including samarium(III), europium(III), gadolinium(III), and terbium(III), indicating a tolerance for a certain range of ionic radii. nih.gov

Counterions: The nature of the counterion is of utmost importance. The triflate anion, being weakly coordinating, is often essential for the formation of specific supramolecular assemblies. In the case of the hexanuclear Tb₆L₆ complex, its formation was shown to be critically dependent on the presence of the triflate counterion. nih.gov Attempts to form the complex in the presence of a triflate-binding agent were unsuccessful, suggesting that the triflate anions may play a role in stabilizing the structure, possibly by coordinating to the coordinatively unsaturated metal centers. nih.gov This highlights the active role of so-called "non-coordinating" anions in directing the self-assembly process.

Heterometallic Complex Synthesis (e.g., Tb(III)/Cu(II), Tb(III)/Ru(II), Tb(III)/Zn(II))

The synthesis of heterometallic complexes, containing two or more different metal ions, is a burgeoning field of research, driven by the potential for novel magnetic and luminescent properties arising from the interactions between the different metal centers. This compound is a valuable precursor in this context.

A bimetallic Terbium(III)/Copper(II) chemosensor has been synthesized using this compound. nih.gov The synthesis involved the reaction of a functionalized 4-(2-pyridyl)-1,2,3-triazole ligand with Tb(OTf)₃, followed by the addition of Cu²⁺ ions. This demonstrates the utility of the triflate salt in preparing discrete heterometallic systems where the ligand framework is designed to accommodate both lanthanide and transition metal ions.

While direct synthetic routes using this compound for Tb(III)/Ru(II) and Tb(III)/Zn(II) complexes were not identified in the reviewed literature, analogous heterometallic systems have been prepared using Terbium(III) nitrate. For example, a d-f heterometallic trinuclear complex Tb(NO₃)₂(L){Ru(ttpy)}₂₅ and a Tb(III)-Zn(II) heterometallic assembly have been synthesized. mdpi.com These syntheses typically involve a multi-step process where a ligand capable of binding both metal ions is first prepared and then sequentially reacted with the respective metal salts. The principles of these syntheses could be adapted for use with this compound, potentially influencing the solubility and crystallinity of the resulting complexes.

Table 2: Examples of Heterometallic Complexes Involving Terbium(III)

Heterometallic SystemTerbium(III) PrecursorSecond Metal IonKey FindingsReference
Tb(III)/Cu(II)This compoundCopper(II)Formation of a bimetallic chemosensor for hydrogen sulfide (B99878). nih.gov
Tb(III)/Ru(II)Terbium(III) nitrateRuthenium(II)Demonstration of intramolecular energy transfer from Tb(III) to Ru(II). mdpi.com
Tb(III)/Zn(II)Terbium(III) nitrateZinc(II)Photoinduced intramolecular energy transfer from ligand to Tb(III). mdpi.com

Catalytic Activity and Mechanistic Investigations of Terbium Iii Trifluoromethanesulfonate

Terbium(III) Trifluoromethanesulfonate (B1224126) as a Lewis Acid Catalyst

Lanthanide triflates, including terbium(III) trifluoromethanesulfonate, are effective Lewis acid catalysts. nih.gov Their catalytic activity stems from the strong Lewis acidity of the trivalent lanthanide ion (Ln³⁺). Unlike traditional Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which are sensitive to moisture, lanthanide triflates exhibit remarkable stability and catalytic activity in the presence of water, greatly expanding their applicability in organic synthesis. frontiersin.orgdu.ac.in

The primary mechanism of catalysis by this compound involves the coordination of the terbium(III) ion to a Lewis basic site on a substrate molecule, typically an oxygen or nitrogen atom. Lanthanides are highly oxophilic ("oxygen-loving"), leading to strong coordination with carbonyl compounds like aldehydes and ketones. nih.gov

This coordination activates the substrate by withdrawing electron density. For instance, when Tb(OTf)₃ coordinates to the carbonyl oxygen of an aldehyde, it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Mechanistic studies on related lanthanide triflates, such as those of ytterbium and dysprosium, suggest that the high charge state of the metal ion increases the acidity of coordinated species, facilitating key steps like C-H activation through proton abstraction. nih.gov The catalytic cycle is completed when the product is released, regenerating the terbium catalyst for subsequent transformations.

A key advantage of this compound and other lanthanide triflates is their stability in aqueous media. frontiersin.org Many conventional Lewis acids are readily hydrolyzed by water, which deactivates the catalyst and often generates strong Brønsted acids, leading to undesired side reactions. In contrast, the coordination of water molecules to the lanthanide ion is reversible, and the catalyst retains its Lewis acidity. researchgate.net

This water tolerance allows for reactions to be conducted in aqueous solutions or in organic solvents without the need for stringent anhydrous conditions. This property is not only convenient but also aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents. Certain lanthanide triflates can even be recovered from aqueous reaction mixtures and reused without a significant loss of catalytic activity. frontiersin.orgresearchgate.net

Applications in Carbon-Carbon Bond Forming Reactions

Lewis acid catalysis is fundamental to many carbon-carbon bond-forming reactions, and lanthanide triflates are widely employed for this purpose. Their ability to activate carbonyl compounds and other electrophiles makes them suitable for a range of important synthetic transformations.

This compound is expected to be an effective catalyst for the Mukaiyama aldol reaction, a crucial method for forming carbon-carbon bonds. In this reaction, a silyl enol ether reacts with an aldehyde or ketone. The role of the Lewis acid catalyst, Tb(OTf)₃, is to activate the aldehyde by coordinating to its carbonyl oxygen. This activation facilitates the attack by the nucleophilic silyl enol ether, leading to the formation of a β-hydroxy ketone (after a desilylation workup).

The general scheme for this reaction is as follows:

Step 1: Coordination of the Lewis acid (Tb³⁺) to the aldehyde oxygen.

Step 2: Nucleophilic attack of the silyl enol ether on the activated aldehyde.

Step 3: Formation of the carbon-carbon bond and release of the silylated aldol product.

Step 4: Hydrolysis of the silyl ether to yield the final β-hydroxy ketone.

The table below illustrates the variety of substrates that typically participate in this type of reaction.

Aldehyde SubstrateSilyl Enol Ether SubstrateExpected Product Type
Benzaldehyde1-Phenyl-1-(trimethylsiloxy)etheneβ-Hydroxy Ketone
Cyclohexanecarbaldehyde(Cyclohexyloxy)trimethylsilaneβ-Hydroxy Ketone
Propanal1-Methoxy-1-(trimethylsiloxy)etheneβ-Hydroxy Ester

Lanthanide triflates also catalyze other important condensation reactions. For instance, they have been studied in the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound. Mechanistic studies using mass spectrometry on the ytterbium and dysprosium triflate-catalyzed reaction between benzaldehyde and diethyl malonate have provided insight into the reaction intermediates, confirming the role of the lanthanide in activating the substrates. nih.gov this compound, as a member of this catalyst family, is anticipated to show similar efficacy.

The table below shows representative yields for the Knoevenagel condensation catalyzed by a lanthanide triflate, demonstrating the effectiveness of this catalyst system.

AldehydeActive Methylene CompoundCatalyst Loading (mol%)Yield (%)
BenzaldehydeDiethyl Malonate5>95
4-ChlorobenzaldehydeDiethyl Malonate5>95
4-NitrobenzaldehydeDiethyl Malonate5>95

Data are representative of typical lanthanide triflate catalysis. nih.gov

Role in Other Organic Synthesis Pathways

The utility of this compound and its lanthanide counterparts extends beyond condensation reactions. These versatile Lewis acids catalyze a broad spectrum of organic transformations.

Friedel-Crafts Reactions: Lanthanide triflates, such as ytterbium(III) triflate, have been shown to be effective catalysts for Friedel-Crafts acylation and alkylation reactions. researchgate.net

Diels-Alder Reactions: These catalysts promote cycloaddition reactions, including the Diels-Alder reaction, by activating the dienophile. researchgate.net

Heterocycle Synthesis: The synthesis of various nitrogen- and oxygen-containing heterocycles is efficiently catalyzed by lanthanide triflates under mild conditions. thieme-connect.com

Photocycloadditions: In more specialized applications, this compound has been used in combination with a chiral ligand to catalyze asymmetric dearomative [2+2] photocycloaddition reactions, demonstrating its role in modern stereoselective synthesis. acs.org

The broad applicability, ease of handling, and water stability of this compound make it a valuable Lewis acid catalyst in the organic chemist's toolkit.

Tosylation of Alcohols

The tosylation of alcohols is a fundamental transformation in organic synthesis, converting hydroxyl groups into good leaving groups (tosylates) for subsequent nucleophilic substitution reactions. nih.gov Traditional methods often require basic conditions (e.g., pyridine) which can be incompatible with sensitive substrates. uni-mainz.deorganic-chemistry.org Lanthanide triflates have emerged as efficient catalysts for this reaction under neutral and mild conditions.

Research utilizing the analogous and highly effective catalyst ytthis compound (Yb(OTf)₃) demonstrates the general feasibility of this approach for lanthanide triflates. uni-mainz.deorganic-chemistry.org In this process, the lanthanide triflate activates p-toluenesulfonic anhydride (Ts₂O), weakening the oxygen-sulfur bond and making it more susceptible to nucleophilic attack by the alcohol. uni-mainz.de The reaction proceeds efficiently at room temperature for a wide range of primary and secondary alcohols, including sterically hindered ones. uni-mainz.deorganic-chemistry.org The catalyst is water-tolerant and can be recovered and reused, adding to the practicality of the method. organic-chemistry.org

Table 1: Ytterbium(III) Triflate Catalyzed Tosylation of Various Alcohols This table presents data for the analogous catalyst Yb(OTf)₃, which is representative of the catalytic activity of lanthanide triflates in this reaction.

EntryAlcohol SubstrateReaction TimeYield (%)
11-Octanol10 min91
2Benzyl alcohol10 min95
3Cyclohexanol30 min88
42-Octanol2 hours85
51-Adamantanol24 hours75

Data sourced from studies on Ytthis compound catalysis. uni-mainz.deorganic-chemistry.org

Heterocycle Synthesis

Lewis acids like this compound are pivotal in the synthesis of heterocyclic compounds due to their ability to catalyze cyclization reactions. These reactions are essential for constructing the core structures of many pharmaceuticals and natural products. Lanthanide triflates are particularly effective because they are water-tolerant and can be used in various solvents, including aqueous media. researchgate.net

The catalytic activity of lanthanide triflates is demonstrated in numerous transformations. For instance, ytterbium(III) triflate, a related catalyst, efficiently promotes the synthesis of bis(indolyl)methanes and various fused heterocycles. researchgate.net Bismuth(III) triflate, another potent Lewis acid, catalyzes the intermolecular cyclization of phenols with diols to produce chromanes and other O-heterocycles through dehydrative C–O and C–C bond formation. thieme-connect.de The general mechanism involves the activation of a substrate by the Lewis acid, followed by an intramolecular or intermolecular nucleophilic attack to close the ring. These catalysts facilitate electrophilic cyclization of unsaturated imines, leading to fused amino γ-lactone products with good stereoselectivity. researchgate.net

Stereoselective Reactions (e.g., Diels-Alder, Radical Addition)

Lewis acid catalysis is a cornerstone of stereoselective synthesis, enabling control over the three-dimensional arrangement of atoms in a molecule. This compound, as a Lewis acid, can coordinate to dienophiles or other substrates, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and accelerating reactions while influencing the stereochemical outcome.

Diels-Alder Reactions: The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. mdpi.com Lewis acids, including lanthanide triflates, can dramatically enhance both the rate and stereoselectivity of this reaction. mdpi.com For example, chiral chromium(III) catalysts have been developed for highly enantio- and diastereoselective hetero-Diels-Alder reactions between dienes and simple aldehydes, producing tetrahydropyranyl products with multiple stereogenic centers in excellent yields and enantiomeric excesses (>90% ee). nih.gov The Lewis acid coordinates to the aldehyde, activating it for attack by the diene and directing the approach to favor one stereoisomer.

Radical Addition: While less common, Lewis acids can also influence the stereoselectivity of radical reactions. In atom transfer radical addition (ATRA) reactions, a catalyst can control the stereochemistry of the halogen atom transfer step. An example is the rhodium-catalyzed enantioselective addition of bromotrichloromethane to olefins. nih.gov In this process, a chiral rhodium complex facilitates the stereodetermining step where a benzylic radical abstracts a bromine atom from a Rh(II) intermediate, generating optically active secondary bromides. nih.gov This demonstrates the potential for metal catalysts to control stereochemistry in open-shell reaction pathways.

Biomimetic Catalysis: Synthetic Ribonuclease Activity

Ribonucleases (RNases) are enzymes that catalyze the cleavage of RNA, a process vital for cellular function. doudnalab.orgwikipedia.org The development of small molecules that mimic the function of these enzymes—synthetic ribonucleases—is of great interest for therapeutics and biotechnology. Terbium(III) ions, often delivered as triflate salts and incorporated into macrocyclic complexes, have shown significant promise in this area due to their ability to promote the cleavage of RNA phosphodiester bonds.

Promotion of RNA Cleavage

Terbium(III) complexes can act as potent synthetic ribonucleases. acs.orgnih.gov For instance, a terbium(III) complex formed from terbium triflate and a heptadentate macrocyclic ligand has been shown to greatly accelerate RNA cleavage. acs.orgnih.gov In an aqueous solution, the labile triflate and water ligands on the terbium center can be displaced, allowing the complex to interact with and hydrolyze RNA. acs.orgnih.gov This complex has been observed to cleave short transcripts of biologically relevant RNA, such as the HIV-1 transactivation response (TAR) element, with cleavage concentrated at flexible, single-stranded "bulge" regions. acs.orgnih.gov The mechanism of cleavage is consistent with that of natural ribonucleases, involving the hydrolysis of the phosphodiester backbone. nih.govnih.gov

Intramolecular Transesterification Processes

The primary mechanism by which terbium(III) complexes and many natural ribonucleases cleave RNA is through intramolecular transesterification. acs.orgnih.gov This process involves a nucleophilic attack by the oxygen of a 2'-hydroxyl group on the adjacent phosphorus atom, leading to the scission of the phosphodiester bond. nih.govresearchgate.net

The catalytic role of the terbium(III) center is to facilitate this reaction. It can act as a Lewis acid to activate the phosphate (B84403) group, making it more electrophilic. Additionally, a metal-bound hydroxide or water molecule can act as a general base to deprotonate the 2'-hydroxyl group, increasing its nucleophilicity. nih.gov A terbium(III) macrocyclic complex demonstrated a dramatic rate acceleration in the transesterification of a model RNA phosphodiester, uridine-3′-p-nitrophenylphosphate (UpNP), showcasing its efficiency in promoting this key step of RNA cleavage. acs.orgnih.gov The observed rate constant for this process was significantly higher than the background, uncatalyzed reaction. nih.gov

Table 2: Kinetic Data for RNA Model Substrate Cleavage by a Terbium(III) Complex

SubstrateConditionsObserved Rate Constant (k_obs)Apparent Second-Order Rate Constant
UpNPpH 7.5, 21 °C5.5 x 10⁻² s⁻¹277 M⁻¹s⁻¹
HIV-1 TAR RNApH 6.5, 37 °C2.78 x 10⁻⁵ s⁻¹0.56 M⁻¹s⁻¹

Data for the cleavage promoted by a macrocyclic Terbium(III) complex. acs.orgnih.gov

Kinetic Studies of Catalytic Processes

Kinetic studies are essential for elucidating the mechanisms of catalytic reactions and optimizing reaction conditions. For processes catalyzed by this compound and related compounds, kinetics provide insight into reaction rates, activation parameters, and the nature of the rate-determining step.

In the context of biomimetic RNA cleavage, kinetic analysis has been crucial for quantifying the catalytic proficiency of terbium(III) complexes. acs.orgnih.gov Studies on the cleavage of the model substrate UpNP by a terbium(III) macrocycle revealed a first-order dependence on the substrate concentration, allowing for the calculation of rate constants that demonstrate a significant catalytic effect. nih.gov Comparing the rate of cleavage of different RNA substrates, such as UpNP versus structured RNA like the HIV-1 TAR element, provides information on substrate specificity and the influence of RNA secondary structure on catalytic efficiency. acs.orgnih.gov

More broadly, kinetic studies of lanthanide-catalyzed reactions often involve monitoring the disappearance of starting materials or the appearance of products over time under various conditions (e.g., changing catalyst loading, temperature, or substrate concentration). surrey.ac.ukmdpi.com For example, the alcoholysis of ethyl trifluoromethanesulfonate has been studied to determine activation parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which helps to distinguish between different mechanistic pathways, such as SN1 versus SN2. researchgate.net Such studies are fundamental to understanding and improving the catalytic applications of compounds like this compound.

Advanced Spectroscopic Characterization and Electronic Structure of Terbium Iii Trifluoromethanesulfonate Complexes

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for examining the structural integrity of the trifluoromethanesulfonate (B1224126) (triflate) anion and its coordination to the terbium(III) ion.

The trifluoromethanesulfonate anion (CF₃SO₃⁻), often referred to as the triflate anion, possesses C₃ᵥ symmetry and exhibits characteristic vibrational modes that are active in Raman spectroscopy. These modes are sensitive to the anion's local environment. The free triflate anion has 18 fundamental vibrations, with the A₁ and E modes being active in the Raman spectrum. researchgate.net

Key Raman-active modes for the triflate anion are associated with the stretching and deformation of the S-O, C-S, and C-F bonds, as well as the rocking and twisting of the CF₃ and SO₃ groups. The symmetric stretching of the SO₃ group (νs(SO₃)) typically appears as a strong, polarized band in the Raman spectrum, making it a useful diagnostic peak.

Table 1: Characteristic Raman Frequencies for the Trifluoromethanesulfonate Anion

Vibrational Mode Assignment Typical Wavenumber (cm⁻¹)
νs(SO₃) Symmetric SO₃ Stretch ~1032
νs(CF₃) Symmetric CF₃ Stretch ~1226
δs(SO₃) Symmetric SO₃ Bend ~757
δas(CF₃) Asymmetric CF₃ Bend ~574

Note: Frequencies can shift depending on the chemical environment and counter-ion.

Changes in the position and intensity of these Raman bands upon complexation with terbium(III) can indicate the nature of the ion-ion or ion-solvent interactions.

Infrared (IR) spectroscopy complements Raman data by probing the vibrational modes that induce a change in the molecule's dipole moment. frontiersin.org For the trifluoromethanesulfonate anion, the asymmetric stretching modes of the SO₃ and CF₃ groups are particularly intense in the IR spectrum. acs.org The analysis of these spectra provides a clear picture of the coordination environment. researchgate.net

When the triflate anion coordinates to a metal ion like terbium(III), the symmetry of the anion is often lowered. This change can cause vibrational modes that were previously degenerate to split into multiple bands and can lead to shifts in vibrational frequencies. For instance, the asymmetric SO₃ stretching mode (νas(SO₃)), which appears as a single strong band in the free anion, may split into two or more components upon coordination, indicating a direct metal-anion interaction. researchgate.net These shifts are indicative of the strength of the metal-ligand bond.

Table 2: Key Infrared Frequencies for Free and Coordinated Trifluoromethanesulfonate Anions

Vibrational Mode Assignment Wavenumber (Free Anion, cm⁻¹) Expected Shift upon Coordination
νas(SO₃) Asymmetric SO₃ Stretch ~1260-1280 Splitting and shift to higher/lower frequencies
νs(SO₃) Symmetric SO₃ Stretch ~1030 Becomes IR active or intensity increases
ν(C-S) C-S Stretch ~760 Minor shift
νas(CF₃) Asymmetric CF₃ Stretch ~1150-1225 Shift and possible splitting

Source: Data compiled from multiple spectroscopic studies. researchgate.netnih.gov

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within the terbium(III) ion and the energy transfer processes that lead to its characteristic luminescence.

Direct excitation of the Tb³⁺ ion is inefficient because 4f-4f transitions are Laporte-forbidden. edp-open.org Consequently, the absorption spectra of terbium(III) salts like terbium(III) trifluoromethanesulfonate in solution show very weak, narrow bands corresponding to these forbidden transitions.

In complexes with organic ligands, a more effective "antenna effect" is utilized. ijcrt.org The organic ligand absorbs light strongly (typically in the UV region) and transfers the energy to the central Tb³⁺ ion. ijcrt.orgtandfonline.com The excitation spectrum of a terbium(III) complex is therefore often dominated by the broad absorption bands of the coordinated organic ligands. mdpi.comresearchgate.net Monitoring the characteristic green emission of Tb³⁺ (at ~545 nm) while scanning the excitation wavelength reveals the absorption profile of the component (the "antenna") responsible for sensitizing the metal ion's luminescence. semanticscholar.orgrsc.org

Time-resolved emission spectroscopy is a powerful technique used to measure the luminescence lifetime (τ) of the excited state of the Tb³⁺ ion. researchgate.netnih.gov This lifetime is a direct measure of how long the ion remains in its emissive ⁵D₄ state before returning to the ground state. The decay is typically monitored at the most intense emission peak (~545 nm) following pulsed excitation. instras.com

The observed lifetime is sensitive to the ion's immediate coordination environment. Non-radiative decay pathways, particularly quenching by high-frequency oscillators like O-H vibrations from coordinated water molecules, can significantly shorten the lifetime. chemrxiv.org A study on Tb(CF₃SO₃)₃ in H₂O and D₂O mixtures demonstrated this effect clearly; the substitution of H₂O with D₂O (which has lower frequency O-D vibrations) leads to a significant lengthening of the luminescence lifetime, indicating that water molecules are coordinated to the Tb³⁺ ion in aqueous solution. chemrxiv.org Luminescence lifetimes for Tb³⁺ complexes are typically in the millisecond (ms) range, a hallmark of the forbidden nature of the f-f transitions. nih.govrsc.org

The emission spectrum of a terbium(III) complex is characterized by a series of sharp, line-like bands in the visible region. researchgate.net These bands arise from electronic transitions from the main emissive excited state, ⁵D₄, to various levels of the ⁷F ground state manifold (⁷Fⱼ, where J = 6, 5, 4, 3, etc.). mdpi.comnih.gov

The transitions are largely independent of the ligand environment, although the relative intensities of the peaks can vary. The most prominent transition is the ⁵D₄ → ⁷F₅ transition, which is responsible for the intense green color characteristic of terbium(III) luminescence. ijcrt.org

Table 3: Principal Electronic Transitions and Emission Wavelengths for Terbium(III)

Transition Approximate Wavelength (nm) Color Relative Intensity
⁵D₄ → ⁷F₆ 488 - 490 Blue Strong
⁵D₄ → ⁷F₅ 544 - 546 Green Very Strong (Hypersensitive)
⁵D₄ → ⁷F₄ 580 - 585 Yellow-Orange Medium
⁵D₄ → ⁷F₃ 620 - 622 Red Medium

Source: Data compiled from multiple studies on terbium(III) complexes. mdpi.comnih.gov

The high luminescence quantum yield of many terbium complexes is attributed to the large energy gap between the ⁵D₄ level and the highest ⁷F level, which minimizes non-radiative decay processes. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in solution. When applied to paramagnetic complexes, such as those involving Terbium(III), the technique offers unique insights despite the challenges posed by the metal's unpaired electrons. The paramagnetic nature of the Tb³⁺ ion induces significant shifts and broadening of NMR signals, which can be harnessed to obtain detailed structural and dynamic information. nih.govnih.gov

Structural Elucidation and Confirmation of Complex Formation

NMR spectroscopy serves as a primary tool for confirming the formation of a complex between the Terbium(III) ion and various ligands in solution and for elucidating the resulting structure. The coordination of a ligand to the paramagnetic Tb³⁺ center causes substantial changes in the chemical shifts of the ligand's nuclei, particularly protons (¹H). These changes, known as paramagnetic or lanthanide-induced shifts (LIS), provide direct evidence of complexation. nih.gov

The process of structural elucidation often involves the following steps:

Assignment: Assigning the resonances in the NMR spectrum of the free ligand using standard 1D and 2D NMR techniques.

Titration: Monitoring the changes in the ligand's NMR spectrum upon incremental addition of this compound.

Analysis of Shifts: Analyzing the induced shifts in the complexed state to determine the coordination geometry. Protons closer to the Tb³⁺ ion will experience larger shifts.

This method provides invaluable confirmation that the solid-state structure, often determined by X-ray crystallography, is maintained in solution.

Ligand-Metal Interaction Dynamics

Beyond static structural information, NMR spectroscopy is adept at probing the dynamic interactions between the ligand and the Terbium(III) ion. The paramagnetic effects of Tb³⁺ on NMR relaxation rates can provide information on the timescales of various dynamic processes, such as ligand exchange and conformational flexibility.

The interaction between the Tb³⁺ ion and the surrounding ligands is not always rigid. Ligands can undergo conformational changes, and the coordination sphere of the metal can be influenced by the solvent. nih.gov Temperature-variable NMR studies can reveal these dynamics. Changes in the NMR spectrum as a function of temperature can indicate the presence of equilibria between different conformations or coordinated species. For example, line-broadening analysis can be used to calculate the rates of ligand exchange, providing insight into the stability and lability of the terbium complex. The sensitivity of the LIS to the precise geometry of the coordination polyhedron means that even subtle changes in the ligand's conformation or solvation can be detected, offering a detailed picture of the complex's behavior in solution. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of molecules. For coordination compounds like this compound complexes, soft ionization techniques are particularly valuable as they can transfer fragile, non-covalent assemblies from solution into the gas phase for analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within 5 parts per million (ppm). waters.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. researchgate.net For this compound and its complexes, HRMS is a powerful tool for confirming the identity and composition of newly synthesized compounds.

Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can differentiate between ions that have the same integer mass but different elemental compositions due to the mass defect of their constituent atoms. researchgate.net This capability is crucial for verifying that the correct ligands and counter-ions are present in the desired stoichiometry. The fragmentation patterns observed in HRMS can also provide structural information. researchgate.net

Table 1: Illustrative HRMS Data for a Hypothetical Terbium Complex This interactive table shows a hypothetical example of HRMS data for a simple hydrated this compound species, [Tb(CF₃SO₃)₂(H₂O)₄]⁺.

ParameterValue
Formula C₂H₈F₆O₁₀S₂Tb
Calculated Exact Mass 654.8693 u
Measured m/z 654.8681
Mass Error -1.8 ppm
Ion Species [M]⁺

Note: Data is for illustrative purposes.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of coordination complexes, including those of Terbium(III). nih.gov The gentle nature of the ESI process allows for the transfer of intact, and often non-covalently bound, complexes from solution into the gas phase with minimal fragmentation. nih.gov This enables the direct observation of the complex ion and confirmation of its stoichiometry. researchgate.net

In a typical ESI-MS experiment for a this compound complex, a dilute solution of the sample is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

ESI-MS is frequently used to:

Confirm Stoichiometry: Identify the parent ion of the complex, confirming the ratio of metal to ligand. For example, ESI-MS has been used to characterize dinuclear terbium phthalocyaninato complexes, where intense signals corresponding to the singly and doubly charged complex anions were observed. ruben-group.de

Study Solution Species: Analyze the different species present in solution, such as complexes with varying numbers of solvent molecules or counter-ions.

Probe Stability: When coupled with tandem mass spectrometry (MS/MS), ESI can be used to study the stability and fragmentation pathways of complexes. In these experiments, a specific parent ion is selected and subjected to collision-induced dissociation (CID), where collisions with an inert gas cause the ion to fragment. The resulting fragment ions provide valuable information about the bonding and structure of the complex. ruben-group.deuvic.ca

Table 2: Typical Ions Observed in ESI-MS of a this compound (Tb(OTf)₃) Solution with a Ligand (L) This table presents hypothetical ions that could be observed, demonstrating the utility of ESI-MS in identifying solution species.

Observed IonInterpretation
[Tb(OTf)₂(L)]⁺A 1:1 metal-to-ligand complex that has lost one triflate anion.
[Tb(OTf)(L)₂]⁺A 1:2 metal-to-ligand complex where two triflate anions are displaced.
[Tb(OTf)₃(L)+Na]⁺An adduct of the neutral 1:1 complex with a sodium ion.
[Tb₂(OTf)₅(L)₂]⁺A dinuclear (two-metal) species.

Note: 'OTf' represents the trifluoromethanesulfonate anion (CF₃SO₃⁻). Data is hypothetical.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom. uu.nl For this compound complexes, XAS can be tuned to the Terbium L-edge to exclusively probe the environment around the Tb³⁺ ion, regardless of the sample's physical state (crystalline, amorphous, or in solution). bnl.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which comprises the absorption edge and the features within ~50 eV beyond it, is sensitive to the oxidation state and the coordination geometry of the absorbing atom. Analysis of the Tb L₃-edge XANES spectrum can confirm the +3 oxidation state of terbium and provide qualitative information about the symmetry of its coordination environment (e.g., distinguishing between octahedral and tetrahedral geometries). cells.es

The EXAFS region consists of oscillations that extend for hundreds of eV beyond the absorption edge. These oscillations arise from the interference between the outgoing photoelectron wave from the absorbing atom and the waves backscattered by neighboring atoms. youtube.com Analysis of the EXAFS signal provides quantitative information about the local atomic structure, including:

The identity and distance of neighboring atoms.

The number of neighboring atoms (coordination number).

The degree of local structural disorder (Debye-Waller factor).

For a this compound complex, EXAFS analysis can precisely determine the number of oxygen atoms from the triflate anions or solvent molecules in the first coordination sphere of the Tb³⁺ ion, as well as the corresponding Tb-O bond distances. This information is crucial for understanding the detailed coordination chemistry of the metal center. researchgate.net

Table 3: Hypothetical EXAFS Fitting Results for a this compound Complex in Solution This interactive table shows representative data obtained from fitting the EXAFS region of an XAS spectrum, detailing the local environment around the central Terbium ion.

Scattering PathCoordination Number (N)Bond Distance (R, Å)Debye-Waller Factor (σ², Ų)
Tb - O (Triflate) 62.350.0075
Tb - O (Water) 32.420.0081

Note: Data is for illustrative purposes and represents a hypothetical nine-coordinate Tb³⁺ ion.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments

EXAFS spectroscopy is a powerful tool for determining the local coordination environment of a specific element, in this case, terbium, by analyzing the oscillations in the X-ray absorption coefficient above an absorption edge. This technique can provide precise information on the number of neighboring atoms, their distance from the central atom, and the degree of local disorder.

While specific EXAFS data for solid this compound is not extensively documented, valuable insights can be drawn from studies on hydrated lanthanide triflates and analogous terbium complexes. For lanthanide ions in solution and in crystalline salts, the coordination environment is highly dependent on the ionic radius. capes.gov.br The triflate anion is generally considered a weakly coordinating anion. wikipedia.org

In aqueous solutions of lanthanide triflates, the triflate anion typically does not enter the first coordination sphere, which is instead occupied by water molecules. rsc.org Across the lanthanide series, a change in the number of coordinating water molecules is observed, decreasing from nine for the lighter lanthanides to eight for the heavier ones. rsc.org Terbium, being a heavier lanthanide, is thus expected to have a primary coordination sphere consisting of eight oxygen atoms from water molecules in its hydrated form, Ln(H₂O)₉₃. wikipedia.org

Studies on various terbium(III) complexes with oxygen-donating ligands consistently show coordination numbers of eight or nine. researchgate.netresearchgate.net The local geometry around the Tb(III) ion in such complexes is often a distorted square antiprism or a tricapped trigonal prism. researchgate.netrsc.org

The analysis of the EXAFS spectrum would involve fitting the experimental data to theoretical models to extract key structural parameters. The primary contribution to the EXAFS signal would arise from the scattering of the ejected photoelectron off the nearest-neighbor oxygen atoms.

Table 1: Representative EXAFS-derived Structural Parameters for Tb(III) Coordination Environments

Coordination Shell Coordination Number (N) Interatomic Distance (R, Å) Debye-Waller Factor (σ², Ų)
Tb-O 8-9 2.30 - 2.50 Varies with ligand and structure

Note: This table presents typical values derived from studies on various Tb(III) complexes with oxygen-donor ligands and is intended to be representative.

X-ray Absorption Near Edge Structure (XANES) for Electronic Structure

The XANES region of the X-ray absorption spectrum, which encompasses the absorption edge and extends for about 50 eV beyond it, is highly sensitive to the electronic structure and local geometry of the absorbing atom. For terbium compounds, the L₃-edge XANES spectrum is of particular interest.

The Tb L₃-edge XANES spectrum of a trivalent terbium compound is characterized by a prominent and sharp absorption peak, often referred to as a "white line." nih.gov This intense feature arises from the dipole-allowed electronic transition from the 2p₃/₂ core level to unoccupied 5d states. sfedu.ru The precise energy and shape of this white line, as well as other pre-edge and post-edge features, are influenced by the oxidation state of terbium, the coordination number, and the symmetry of the ligand field around the Tb³⁺ ion. nih.govresearchgate.net

In this compound, the terbium ion is in the +3 oxidation state. The Tb L₃-edge XANES spectrum is expected to show a strong white line at an energy characteristic of Tb(III), typically around 7519 eV. nih.govchemrxiv.org The shape and intensity of this peak can provide qualitative information about the local coordination environment. For instance, a more symmetric coordination environment can lead to a sharper and more intense white line.

Comparative analysis of the XANES spectra of this compound with those of known terbium standards (e.g., Tb₂O₃) allows for a definitive confirmation of the trivalent state of terbium. Any shift in the edge energy to higher values would be indicative of a higher oxidation state, such as Tb(IV). chemrxiv.org

Table 2: Characteristic Features of a Representative Tb(III) L₃-edge XANES Spectrum

Spectral Feature Approximate Energy (eV) Origin
Pre-edge features ~7510 - 7515 Weak, may arise from quadrupole transitions or hybridization
Main Absorption Edge (White Line) ~7519 Dipole-allowed 2p₃/₂ → 5d electronic transition
Post-edge oscillations > 7525 Multiple scattering of the photoelectron

Note: The energies are approximate and can vary slightly depending on the specific chemical environment and instrumental calibration.

The analysis of both EXAFS and XANES spectra provides a comprehensive picture of the local atomic and electronic structure of this compound, which is crucial for understanding its chemical properties and potential applications.

Luminescent Properties and Optoelectronic Applications of Terbium Iii Trifluoromethanesulfonate Based Materials

Sensitized Luminescence Mechanisms in Terbium(III) Complexes

The luminescence of Terbium(III) ions in complexes is often achieved through a process known as sensitized luminescence or the "antenna effect." This mechanism circumvents the inefficient direct excitation of the Tb³⁺ ion, which is due to parity-forbidden f-f transitions, by using organic ligands that can absorb light much more effectively.

Ligand-to-Metal Energy Transfer Processes

The process of ligand-to-metal energy transfer (LMET) is a cornerstone of the luminescence in Terbium(III) complexes. This multi-step mechanism is initiated when a coordinated organic ligand, acting as an antenna, absorbs incident photons, typically in the UV region, and is promoted to an excited singlet state (S₁).

The critical energy transfer step occurs from the ligand's triplet state to the Terbium(III) ion. For this transfer to be efficient, the energy of the ligand's triplet state must be appropriately matched with the accepting energy levels of the Tb³⁺ ion. Specifically, the T₁ level should be slightly higher in energy than the primary emissive ⁵D₄ level of the Tb³⁺ ion (approximately 20,500 cm⁻¹) to facilitate effective energy transfer and minimize back-energy transfer from the ion to the ligand. nih.govresearchgate.netfishersci.com Once the ⁵D₄ level is populated, the ion relaxes by emitting a photon, resulting in the characteristic sharp, green luminescence bands corresponding to the ⁵D₄ → ⁷Fⱼ transitions (where J = 6, 5, 4, 3). jk-sci.com

This entire sequence can be summarized as:

Absorption: The organic ligand absorbs UV light (S₀ → S₁).

Intersystem Crossing (ISC): The ligand transitions from the singlet to the triplet state (S₁ → T₁).

Energy Transfer (ET): Energy is transferred non-radiatively from the ligand's triplet state to the Tb³⁺ ion, exciting it.

Emission: The excited Tb³⁺ ion relaxes to its ground state by emitting visible light.

Quantum Yield Analysis and Enhancement Strategies

Several factors influence the quantum yield. A significant challenge is the quenching of the excited state through non-radiative pathways. One common quenching mechanism involves the vibrational de-excitation caused by high-energy oscillators, such as O-H, N-H, or C-H bonds, in the coordination sphere of the ion. Replacing these with lower-energy bonds, for instance by using deuterated solvents or fluorinated ligands, can significantly reduce non-radiative decay and enhance the quantum yield. conicet.gov.ar

Strategies for enhancing the quantum yield focus on optimizing each step of the energy transfer process:

Ligand Selection: Designing ligands with high absorption coefficients and efficient intersystem crossing is fundamental. The energy gap between the ligand's triplet state (T₁) and the Tb³⁺ ion's emissive state (⁵D₄) is critical; an optimal gap (typically 2500–4000 cm⁻¹) maximizes forward energy transfer while preventing back-transfer. nih.govresearchgate.net

Structural Rigidity: Increasing the rigidity of the complex can minimize vibrational and conformational non-radiative losses, thereby boosting luminescence. conicet.gov.ar

Coordination Environment: Shielding the Tb³⁺ ion from solvent molecules (especially water) and other quenching species by encapsulating it within a well-designed ligand framework is a highly effective strategy.

Research has shown that modifying ligands, for example by introducing electron-acceptor substituents, can fine-tune the triplet energy level, leading to improved luminescent properties and higher quantum yields. nih.govresearchgate.net

Reported Quantum Yields for Various Terbium(III) Complexes
Complex/MaterialQuantum Yield (Φ)ConditionsReference
Tb(III) complex with tripodal ligand (LCOOCH3)~5x higher than related complexesSolid State, Room Temp. nih.govresearchgate.net
Heptacoordinate Tb³⁺ Complex (II)Up to 90%Solid State mdpi.com
[Tb₂(dmphen)₂(NO₃)₂(chdc)₂]·2DMF18.4%Solid State elsevierpure.com
Tb³⁺ complex with chiral polyether macrocycle5%Acetonitrile (B52724) sigmaaldrich.com
(Tb₀.₅Y₀.₅)₂(1,4-bdc)₃∙4H₂O~1.6x higher than pure Tb-MOFSolid State mdpi.com

Design and Development of Luminescent Materials

The robust luminescent properties of Terbium(III) trifluoromethanesulfonate (B1224126) and related complexes are harnessed in the creation of a variety of functional materials for optoelectronic applications.

Phosphors for Display Technologies and Lighting

The intense and narrow-band green emission from the ⁵D₄ → ⁷F₅ transition (around 545 nm) makes Terbium(III)-based compounds excellent candidates for green phosphors. nih.gov These phosphors are integral components in various lighting and display technologies.

In fluorescent lamps and white light-emitting diodes (WLEDs), a blend of red, green, and blue phosphors is used to convert the primary emission (from a mercury discharge or a blue/UV LED) into high-quality white light. Terbium(III)-activated phosphors provide the essential green component, contributing to the high color rendering index and efficiency of the device. nih.goviaea.org

In display technologies, such as older cathode ray tubes (CRTs) and plasma display panels (PDPs), terbium-based phosphors were used to generate the green primary color, crucial for rendering a full-color image. nih.govresearchgate.net The stability and high luminescence efficiency of these materials under electron or UV excitation made them suitable for these demanding applications.

Doped Crystalline Solid-State Devices

Incorporating Terbium(III) ions as dopants into crystalline host materials is a key strategy for creating solid-state optoelectronic devices, including lasers and specialized LEDs. The choice of the host crystal is critical, as it influences the local symmetry around the Tb³⁺ ion, its stability, and the efficiency of luminescence. acs.org

Various inorganic crystalline hosts, such as fluorides (e.g., LiLuF₄), oxides (e.g., ZnO, YAlO₃), and silicates, have been investigated. mdpi.comiaea.orgacs.org Doping these crystals with Tb³⁺ ions creates active optical centers. For instance, Tb³⁺-doped zinc oxide (ZnO:Tb) has been studied as a potential new green phosphor. mdpi.com The host lattice can sometimes participate in the energy transfer to the Tb³⁺ ion, or it can be co-doped with other ions to act as sensitizers. iaea.org

A significant application is in the development of direct-emitting visible solid-state lasers. elsevierpure.com By pumping a Tb³⁺-doped crystal with an appropriate light source (e.g., a blue diode laser), population inversion can be achieved, leading to laser emission in the green or yellow spectral range. acs.org These lasers are sought after for applications in medicine, material processing, and displays. The development of highly concentrated or stoichiometric Tb³⁺ crystals helps to overcome the low absorption cross-sections of the ion, paving the way for more efficient and powerful solid-state laser devices. acs.org

Metal-Organic Frameworks (MOFs) as Luminescent Materials

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. By using Terbium(III) ions as the metal nodes and chromophoric ligands as the linkers, it is possible to create highly luminescent and porous materials. The organic linkers can be designed to function as efficient antennas, absorbing energy and transferring it to the Tb³⁺ centers, resulting in strong, characteristic green emission. elsevierpure.com

The ordered, crystalline structure of MOFs provides several advantages:

Enhanced Stability: The rigid framework can protect the Tb³⁺ ions from quenching agents, leading to high thermal and chemical stability.

High Luminescence Efficiency: The well-defined coordination environment and efficient antenna effect within the MOF structure can result in high quantum yields. elsevierpure.com

Tunability: The properties of the MOF can be tuned by modifying the organic linker or the metal node. For example, creating mixed-metal MOFs by co-doping with non-luminescent ions like Y³⁺ or Gd³⁺ can reduce concentration quenching and enhance the quantum yield of the Tb³⁺ emission. mdpi.com

These properties make Tb-based MOFs promising for applications such as solid-state lighting and chemical sensing. The porosity of the MOFs can be exploited for detecting specific molecules, where the luminescence is quenched or enhanced upon interaction with the analyte. jk-sci.com For instance, Tb-MOFs have been successfully demonstrated as highly sensitive luminescent sensors for detecting nitroaromatic compounds, which are common explosives. elsevierpure.com

Luminescent Sensing Applications

The characteristic sharp, green luminescence and long emission lifetime of terbium(III) ions make them exceptional candidates for the development of luminescent sensors. When incorporated into complexes, often with Terbium(III) trifluoromethanesulfonate as a precursor, the resulting materials can be designed to interact with specific analytes, leading to a measurable change in their photophysical properties. This response, typically a quenching ("turn-off") or enhancement ("turn-on") of the terbium-centered emission, forms the basis of highly sensitive and selective chemosensors for a variety of small molecules and ions.

Terbium(III)-based materials have been successfully employed as luminescent probes for a diverse range of analytes critical in biological and environmental systems.

Hydrogen Sulfide (B99878) (H₂S): A bimetallic terbium(III)/copper(II) complex has been designed for the detection of aqueous hydrogen sulfide. nih.govbeilstein-journals.orgbeilstein-journals.org In this system, the initial terbium luminescence is quenched by the Cu²⁺ ions. Upon introduction of H₂S, the strong affinity of sulfide for copper leads to the formation of CuS, sequestering the copper and restoring the terbium-centered luminescence in a "turn-on" response. nih.govbeilstein-journals.org This approach has achieved a detection limit of 0.63 μM for aqueous hydrogen sulfide. nih.govbeilstein-journals.org

Ascorbic Acid (AA): Terbium(III) complexes have been developed to detect ascorbic acid through luminescence quenching. mdpi.comsemanticscholar.org In one study, a complex of terbium(III) with 1,10-phenanthroline (B135089) exhibited a significant decrease in its green emission upon the addition of ascorbic acid. mdpi.comsemanticscholar.org This quenching effect was utilized to create a sensor with a detection limit as low as 7.4 × 10⁻⁵ mol·L⁻¹. mdpi.comsemanticscholar.org

Iron (Fe³⁺): The detection of ferric ions is a common application for terbium-based luminescent sensors, typically operating via a "turn-off" mechanism. rsc.orgnih.gov Highly luminescent Terbium-based Metal-Organic Frameworks (Tb-MOFs) show a pronounced quenching of their characteristic emission in the presence of Fe³⁺ ions. rsc.orgnih.gov This high sensitivity and selectivity are often attributed to the competitive absorption of excitation energy by the Fe³⁺ ions. rsc.org

Permanganate (B83412) (MnO₄⁻) and Malachite Green: The sensing capabilities of terbium complexes extend to pollutants and dyes. A Terbium-based MOF has been reported as a fluorescent probe for detecting permanganate ions and the synthetic dye Malachite Green. rsc.org Another stable terbium-based MOF demonstrated high sensitivity for Malachite Green in aqueous media with a low detection limit of 0.25 μM. rsc.org Detection is based on the significant quenching of the Tb³⁺ luminescence upon interaction with the analyte. rsc.org

Table 1: Performance of Terbium(III)-Based Luminescent Chemosensors

Analyte Sensor System Detection Principle Limit of Detection (LOD) Reference
Hydrogen Sulfide (H₂S) Bimetallic Tb(III)/Cu(II) complex Turn-on (Copper Sequestration) 0.63 μM nih.govbeilstein-journals.org
Ascorbic Acid (AA) Tb(III)-phenanthroline complex Turn-off (Quenching) 74 μM mdpi.comsemanticscholar.org
Iron (Fe³⁺) Terbium-based MOF Turn-off (Quenching) Not specified rsc.orgnih.gov
Malachite Green Terbium-based MOF Turn-off (Quenching) 0.25 μM rsc.org

The quenching of terbium's luminescence upon interaction with an analyte is the most common mechanism in Tb³⁺-based "turn-off" sensors. This decrease in emission intensity can be induced by several distinct photophysical processes.

Dynamic (Collisional) Quenching: In this process, the analyte collides with the terbium complex while it is in the excited state. nih.gov This collision provides a non-radiative pathway for the excited state to return to the ground state, thereby decreasing luminescence. The quenching of a Tb(III)-phenanthroline complex by ascorbic acid has been identified as a dynamic quenching process. mdpi.comsemanticscholar.org

Competitive Absorption (Inner Filter Effect): Quenching can occur if the analyte's absorption spectrum overlaps with the excitation spectrum of the terbium sensor. rsc.org In this scenario, the analyte absorbs a portion of the excitation light, reducing the number of photons available to excite the terbium complex and thus decreasing its emission intensity. This is a primary mechanism for the detection of Fe³⁺ and permanganate by certain Tb-MOFs. rsc.org

Electron Transfer: Photoinduced electron transfer (PET) is another key quenching mechanism. If the analyte can act as an electron donor or acceptor, it can quench the excited state of the sensitizing ligand in the terbium complex, preventing the energy transfer to the Tb³⁺ ion and thus quenching its luminescence. This process is often responsible for the quenching observed with analytes like Fe³⁺.

The specific mechanism at play can often be elucidated by analyzing Stern-Volmer plots and luminescence lifetime measurements. A linear Stern-Volmer plot typically indicates a single quenching mechanism (either static or dynamic), while an upward curvature can suggest a combination of both. nih.gov

A "turn-off" sensor is a luminescent probe that exhibits a decrease or complete quenching of its emission signal upon binding to a target analyte. nih.gov The development of these sensors based on terbium(III) complexes leverages the high initial brightness of the lanthanide's emission, which provides a high signal-to-noise ratio, allowing for the detection of very subtle decreases in luminescence.

The design of a turn-off sensor involves integrating a recognition site for the analyte with a terbium(III) luminescence signaling unit. The interaction with the analyte must trigger one of the quenching mechanisms described previously. For example, a bimacrocyclic terbium(III) sensor was developed for the selective "turn-off" detection of Cu²⁺ ions in aqueous solutions. The sensor is designed with conformational flexibility, allowing the receptor-bound Cu²⁺ ion to interact with the sensitizing chromophore, which quenches the Tb(III) luminescence. This design achieved an extremely low detection limit of approximately 1.7 nM.

Crystallographic Studies and Structural Analysis of Terbium Iii Trifluoromethanesulfonate Compounds

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is a powerful analytical method that offers precise details regarding the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms. nih.gov This technique has been instrumental in characterizing a variety of terbium(III) complexes.

While a definitive single-crystal structure of anhydrous Terbium(III) trifluoromethanesulfonate (B1224126) is not widely reported, extensive studies on the hydrated lanthanide triflate series, Ln(OH₂)₉₃, show that they are isostructural. academie-sciences.fr This allows for a reliable determination of the structure for the terbium analog. In its hydrated form, the compound consists of the complex cation [Tb(OH₂)₉]³⁺ and three trifluoromethanesulfonate (triflate) anions. The triflate anions are not directly coordinated to the terbium ion but are located in the crystal lattice, participating in hydrogen bonding with the coordinated water molecules. academie-sciences.fr

The Tb(III) ion is characterized by a coordination number of nine, exclusively satisfied by oxygen atoms from the nine water molecules. academie-sciences.fr However, the coordination number and geometry of terbium(III) can vary depending on the steric and electronic properties of the surrounding ligands. Coordination numbers of eight, nine, and ten are all well-documented for terbium(III) in various complexes. iucr.orgacademie-sciences.fr For instance, eight-coordinate complexes often adopt a distorted dodecahedral geometry, while ten-coordinate structures have also been observed with multidentate ligands. nih.goviucr.org

The nine-coordinate [Tb(OH₂)₉]³⁺ cation found in hydrated Terbium(III) trifluoromethanesulfonate adopts a tricapped trigonal prismatic geometry. academie-sciences.fr This arrangement consists of six water molecules forming a trigonal prism around the central Tb(III) ion, with three additional water molecules "capping" the rectangular faces of the prism.

Other coordination polyhedra are observed for terbium(III) when complexed with different ligands. For example, in the compound Tb(NO₃)(H₃L)₂(H₂O)₂, where H₃L is 1,1,1-tris(hydroxymethyl)propane, the nine-coordinate terbium center is described as having a tricapped trigonal-prismatic coordination polyhedron. iucr.org Eight-coordinate terbium complexes can exhibit geometries such as a slightly distorted dodecahedron. nih.gov The specific polyhedron is a result of minimizing repulsion between ligand donor atoms and maximizing bond strengths.

Table 1: Common Coordination Geometries for Terbium(III) Ions

Coordination Number Typical Geometry / Polyhedron Example Compound System
8 Dodecahedron [Tb(bbpen)(NO₃)] nih.gov
9 Tricapped Trigonal Prism Tb(OH₂)₉₃ academie-sciences.fr

This table is illustrative and based on data from various terbium complexes.

In a coordination complex, labile ligands are those that can be readily substituted by other ligands. The triflate anion is generally considered a weakly coordinating or non-coordinating anion, and studies on other transition metal triflato complexes have demonstrated the substitution lability of the triflato ligand, which can be displaced by stronger donors like water. nih.govacs.org

For the hydrated complex [Tb(OH₂)₉]³⁺, the coordinated water molecules themselves exhibit different labilities. In tricapped trigonal prismatic lanthanide complexes, the bonds to the three capping ligands are considered inherently labile. nih.gov This phenomenon arises from the screening and repulsion effects of the six prismatically arranged ligands. Consequently, the three capping water molecules in the [Tb(OH₂)₉]³⁺ ion are expected to be the most labile sites, exchanging more rapidly with water molecules from the bulk solvent compared to the six water molecules at the vertices of the trigonal prism. nih.gov

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of bulk polycrystalline materials. For a synthesized batch of this compound, PXRD is primarily used to confirm the phase purity of the material. By comparing the experimental diffraction pattern with a reference pattern (either calculated from single-crystal data or from a database), one can verify the identity of the crystalline phase and ensure the absence of crystalline impurities or unreacted starting materials. nih.gov

Furthermore, PXRD is essential for identifying the specific hydration state of the compound, as different hydrates will produce distinct diffraction patterns. This technique can also be employed for quantitative phase analysis and, in cases where single crystals are not obtainable, for the ab initio determination of crystal structures. nih.gov The evolution of the geometric structure and crystal phase across the lanthanide series has been successfully studied using PXRD in other compound families, such as lanthanide orthophosphates. nih.gov

Solvate Structures and Hydration Phenomena

Lanthanide ions, including Tb(III), have a strong affinity for water and other polar solvents due to their high charge density. This leads to the common formation of stable hydrate (B1144303) and solvate structures.

The most well-characterized hydrate of this compound is the nonahydrate, Tb(OH₂)₉₃. academie-sciences.fr In the solid-state structure of this compound, all nine water molecules are part of the primary coordination sphere, directly bonded to the Tb(III) ion. The triflate anions remain as counter-ions, interacting with the complex cation through a network of hydrogen bonds. academie-sciences.fr The stability of this nine-coordinate aqua ion is a hallmark of the early to middle lanthanides. academie-sciences.frrsc.org

In addition to water, other solvent molecules can also coordinate to the terbium ion. For example, studies of terbium complexes in the presence of alcohols or other donor solvents have shown the formation of solvates where the solvent molecule displaces or adds to the coordination sphere. iucr.orgacademie-sciences.fr The number of coordinated water or solvent molecules is a delicate balance between the size of the lanthanide ion, the steric bulk of the ligands, and the coordinating ability of the solvent.

Hydrogen Bonding Networks

In the hydrated solid state and in concentrated aqueous solutions, a complex network of hydrogen bonds is expected to be a defining feature of the compound's structure. This network would be established between the coordinated water molecules of the [Tb(H₂O)₉]³⁺ cation and the oxygen atoms of the trifluoromethanesulfonate anions.

The nine water molecules coordinated to the terbium ion are polarized by the high charge density of the Tb³⁺ ion, making their hydrogen atoms effective donors for hydrogen bonding. The triflate anion, with its three sulfonyl oxygen atoms, acts as a hydrogen bond acceptor. The resulting interactions would link the cationic aqua complexes and the triflate anions into a three-dimensional supramolecular architecture.

Key features of the anticipated hydrogen bonding network include:

Intra-cationic interactions: Possible weak hydrogen bonds between the nine coordinated water molecules.

Cation-anion interactions: Strong O-H···O hydrogen bonds linking the hydrogen atoms of the coordinated water molecules to the oxygen atoms of the triflate anions.

Involvement of lattice water: If additional, non-coordinated water molecules are present in the crystal lattice, they would also participate in the hydrogen-bonding network, bridging between cations and anions, or between other water molecules.

This extensive network of hydrogen bonds would be crucial in stabilizing the crystal lattice of the solid compound.

Correlations between Structure and Functionality

The specific structure of the hydrated terbium(III) ion, [Tb(H₂O)₉]³⁺, is directly correlated with its characteristic and intense green luminescence, a key functionality of terbium compounds. chemrxiv.org The photophysical properties of this compound are intimately linked to the immediate coordination environment of the Tb³⁺ ion.

The primary correlation lies in the non-radiative deactivation pathways of the excited Tb³⁺ ion. The high-frequency O-H vibrations of the coordinated water molecules are very effective at quenching the luminescence of lanthanide ions through vibronic coupling. The efficiency of this quenching is highly dependent on the number of coordinated water molecules.

Detailed photophysical characterization of this compound has shown that the intense luminescence of the Tb³⁺ ion, compared to other lanthanides like europium, is not due to a higher probability of radiative transitions. Instead, it is a result of a significantly lower susceptibility to quenching by the O-H oscillators of the coordinated water molecules. chemrxiv.orgresearchgate.net

Interactive Data Table: Photophysical Properties of [Tb(H₂O)₉]³⁺ in Aqueous Solution Note: The following data is based on studies of Tb(CF₃SO₃)₃ in aqueous solutions.

PropertyValue in H₂OValue in D₂OSignificance
Luminescence Lifetime (τ)~0.45 ms~3.5 msThe significant increase in D₂O, which has lower frequency O-D vibrations, confirms quenching by O-H oscillators.
Quantum Yield (Φlum)>50%HigherDemonstrates the high luminescent efficiency despite water coordination.
Non-radiative rate (knr)HigherLowerDirectly reflects the efficiency of vibronic quenching by the solvent molecules in the first coordination sphere.

Theoretical and Computational Chemistry of Terbium Iii Trifluoromethanesulfonate

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it a powerful tool for studying lanthanide complexes. rsc.orgsoton.ac.uk

Interactive Table 8.1: Illustrative DFT-Predicted Structural Parameters for a Hypothetical Coordinated Tb(CF₃SO₃)₃ Moiety. This table is a representative example based on typical values for lanthanide complexes and does not represent published data for this specific compound.

Parameter Predicted Value Range Description
Tb-O Bond Length 2.35 - 2.50 Å The distance between the central Terbium(III) ion and the coordinating oxygen atoms from the triflate ligands.
O-Tb-O Angle 70 - 90° / 130 - 150° The angles between adjacent and opposing coordinating oxygen atoms, defining the coordination polyhedron.

Beyond geometry, DFT is used to calculate the electronic properties. This includes mapping the electron density distribution, which helps in understanding the nature of chemical bonds, and determining the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important, as their difference (the HOMO-LUMO gap) provides an estimate of the chemical reactivity and the energy required for electronic excitation.

The interaction between the Tb³⁺ cation and the triflate anions is a classic example of a metal-ligand bond. DFT provides a detailed description of this interaction, which is primarily electrostatic (ionic) in nature but also possesses a degree of covalent character. nih.gov Calculations can quantify the charge transfer between the ligands and the metal ion. Natural Bond Orbital (NBO) analysis, a common technique used in conjunction with DFT, can precisely evaluate the charge on the terbium ion and the ligand atoms, revealing the extent of their interaction.

Furthermore, DFT calculations can elucidate how the triflate ligands influence the electronic structure of the Tb³⁺ ion. The electrostatic field created by the negatively charged oxygen atoms of the ligands, known as the ligand field or crystal field, causes a splitting of the f-orbital energies of the terbium ion. While DFT is a ground-state theory and has limitations in describing the multiplet structure of lanthanides, it can provide valuable insights into the strength and nature of the ligand field effects that are fundamental to the compound's magnetic and optical properties. cnr.it

Ab Initio and Multireference Methods

For lanthanides, the partially filled 4f orbitals are close in energy, leading to numerous low-lying electronic states. This electronic complexity, known as strong electron correlation, cannot be accurately described by single-reference methods like standard DFT. Therefore, more sophisticated ab initio and multireference methods are necessary. cnr.it

The Complete Active Space Self-Consistent Field (CASSCF) method is specifically designed to handle systems with strong static electron correlation. For the Tb³⁺ ion, which has a 4f⁸ electron configuration, CASSCF is the appropriate method to calculate the complex ladder of electronic energy levels. chemrxiv.org The method involves selecting an "active space" of electrons and orbitals—in this case, the 8 electrons in the seven 4f orbitals—and calculating all possible electronic configurations within that space.

This approach, often followed by a second-order perturbation theory correction (CASPT2), can accurately predict the energies of the ground and excited electronic states (also known as microstates or ligand-field levels) that arise from the splitting of the atomic Russell-Saunders terms (e.g., ⁷F₆, ⁷F₅ for Tb³⁺) by the ligand field. chemrxiv.org Comparing these theoretically calculated energy levels with experimental spectroscopic data (absorption and emission) is a powerful way to validate the computational model and gain a definitive understanding of the electronic structure. nih.gov

Due to the high nuclear charge of terbium (Z=65), its inner electrons move at speeds that are a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in any accurate theoretical calculation. The primary relativistic effects are the scalar relativistic effect and spin-orbit coupling.

The scalar relativistic effect causes a contraction and stabilization of s and p orbitals and a corresponding expansion and destabilization of d and f orbitals. Spin-orbit coupling is the interaction between the electron's spin and its orbital angular momentum. For lanthanides, this coupling is very strong and is responsible for the primary splitting of the f-electron configurations into the aforementioned Russell-Saunders terms. chemrxiv.org Computational methods like CASSCF must incorporate these effects to correctly predict the electronic energy levels and, consequently, the magnetic and spectroscopic properties of Terbium(III) trifluoromethanesulfonate (B1224126).

Molecular Dynamics (MD) Simulations

While quantum mechanical methods describe the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. An MD simulation of Terbium(III) trifluoromethanesulfonate would typically be used to understand its behavior in a condensed phase, such as in an aqueous solution or as a molten salt. acs.orgnih.gov

In a simulation, the forces between atoms are calculated using a force field, which is a set of parameters and equations that approximate the potential energy surface derived from quantum mechanics or experimental data. The simulation then solves Newton's equations of motion to track the trajectory of each atom over a period of time.

For this compound in an aqueous solution, MD simulations can provide detailed, atom-level information on several key properties:

Solvation Structure: MD can determine the average number of water molecules in the first and second coordination spheres of the Tb³⁺ ion and the triflate anions, as well as their precise arrangement and orientation. nih.govacs.org

Ion Pairing: The simulation can reveal the extent to which the Tb³⁺ and triflate ions remain associated as ion pairs in solution versus existing as fully dissociated, solvated ions. acs.org

Dynamics: MD can calculate dynamic properties such as the diffusion coefficients of the ions and solvent molecules, and the residence time of water molecules in the first hydration shell of the terbium ion. acs.org

These simulations provide a bridge between the static picture of a single molecule from quantum chemistry and the macroscopic properties of the material in bulk, offering crucial insights into its behavior in real-world applications. nih.gov

Modeling Supramolecular Organization and Self-Assembly

Computational modeling is an increasingly vital tool for understanding and predicting the self-assembly of supramolecular materials. nih.gov For lanthanide complexes, including those of Terbium(III), non-covalent interactions play a crucial role in the formation of ordered, hierarchical structures. researchgate.net The high coordination numbers of lanthanide ions facilitate the formation of unique and stable supramolecular systems such as helicates, grids, and coordination polymers. rsc.org

The modeling of these systems often employs a multi-scale approach. Quantum mechanical methods, such as Density Functional Theory (DFT), can provide accurate descriptions of the coordination environment around the Tb(III) ion and the interactions with the trifluoromethanesulfonate anions and any coordinating ligands. mdpi.com However, due to the computational cost, these methods are typically limited to smaller systems. mdpi.com

For larger assemblies, classical Molecular Dynamics (MD) simulations are employed. clemson.edunih.gov These simulations use force fields to describe the interactions between atoms, allowing for the study of the dynamic behavior of large systems over longer timescales. nih.gov This is particularly useful for modeling the self-assembly process, where numerous molecules interact to form larger structures. For instance, MD simulations can help elucidate the role of solvent molecules and counter-ions, like trifluoromethanesulfonate, in directing the assembly of lanthanide-containing coordination polymers. rsc.org Computational tools can analyze the resulting trajectories to characterize the structure and dynamics of the assembled material. nih.gov

Behavior of Complexes at Interfaces

The behavior of this compound complexes at interfaces is critical for applications in areas such as catalysis and sensor technology. Computational methods, particularly ab initio molecular dynamics (AIMD), are powerful tools for investigating these phenomena at a molecular level. osti.gov AIMD, which is based on Density Functional Theory (DFT), allows for the explicit treatment of electronic interactions and bond-breaking/forming events, which is crucial for accurately describing the complex environment at an interface. clemson.eduosti.gov

Simulations can model the adsorption of Terbium(III) complexes onto surfaces, such as silica (B1680970) or modified electrodes. osti.gov These models can predict the preferred orientation of the complex at the interface, the interaction energies, and the resulting changes in the electronic structure of both the complex and the surface. For example, studies on the adsorption of trivalent lanthanide cations at silica-water interfaces have shown that even though lanthanides have different physical properties, they can exhibit similar adsorption free energies due to an intricate cancellation of various energy contributions. osti.gov Such computational studies can provide insights into the stability and reactivity of surface-bound this compound, guiding the design of new functional materials.

Frontier Molecular Orbital (FMO) Theory and Reactivity Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other species.

For Terbium(III) complexes, Density Functional Theory (DFT) calculations are commonly used to determine the energies and compositions of the frontier orbitals. rsc.orgbhu.ac.in In a typical Terbium(III) complex, the HOMO is often localized on the organic ligand, while the LUMO may have significant contributions from both the ligand and the Terbium(III) 4f orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. rsc.org

A detailed analysis of the FMOs can provide insights into the ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) processes, which are fundamental to the photophysical properties of these complexes. For instance, in a study of novel Terbium(III) complexes, DFT calculations were used to estimate the energies of HOMO-1, HOMO, LUMO, and LUMO+1, providing a theoretical band gap value. rsc.org This information is vital for understanding the mechanisms of energy transfer from the ligand to the Terbium(III) ion, which is responsible for the characteristic luminescence of these compounds.

Below is a table with representative data from DFT calculations on a Terbium(III) complex, illustrating the typical energy levels of frontier molecular orbitals.

OrbitalEnergy (eV)
LUMO+1-1.25
LUMO-1.78
HOMO-5.89
HOMO-1-6.21
Note: This data is representative and based on DFT calculations for a Terbium(III) complex with organic ligands. rsc.org The exact values for this compound may vary.

Crystal Field Theory Applications

Crystal Field Theory (CFT) is instrumental in explaining the electronic structure and spectroscopic properties of lanthanide ions like Terbium(III). The theory describes how the electrostatic field created by the surrounding ligands (in this case, trifluoromethanesulfonate ions and any other coordinated molecules) removes the degeneracy of the 4f orbitals of the central metal ion.

The ground state of the free Tb(III) ion (4f⁸ configuration) is ⁷F₆. acs.orgacs.org In the presence of a crystal field, the (2J+1)-fold degeneracy of this ground state is lifted, resulting in a set of Stark sublevels. acs.orgacs.org The magnitude of this splitting and the energies of the sublevels depend on the symmetry and strength of the crystal field.

The analysis of high-resolution emission and absorption spectra of Terbium(III) complexes allows for the experimental determination of these Stark energy levels. These experimental energies can then be modeled using a crystal field Hamiltonian, which includes a set of crystal field parameters (CFPs). By fitting the calculated energy levels to the experimental data, a set of CFPs can be obtained that best describes the interaction between the Tb(III) ion and its local environment. researchgate.net

This analysis provides valuable information about the coordination geometry and the nature of the bonding in the complex. For example, a detailed crystal-field analysis of a nonacoordinated Terbium(III) complex with a capped-square-antiprismatic geometry allowed for the evaluation of the Stark splitting of the ⁷F₆ ground state from magnetic and luminescence data. acs.orgnih.gov

The following table presents an example of calculated Stark sublevel energies for the ⁷F₆ ground state of a Terbium(III) complex, as determined from such an analysis.

StateCalculated Energy (cm⁻¹)
10
215
355
490
5150
6210
7280
8350
9420
10480
11530
12570
13600
Note: This data is representative of a crystal field splitting analysis for a Terbium(III) complex and is intended to be illustrative. acs.orgacs.org The actual values for this compound will depend on its specific crystal structure.

Spectroscopic Property Simulations (e.g., XANES, Optical Spectra)

Computational simulations are a powerful complement to experimental spectroscopy for characterizing this compound. These simulations can help to interpret complex spectra and provide a deeper understanding of the electronic and geometric structure of the compound.

X-ray Absorption Near Edge Structure (XANES): XANES spectroscopy is a sensitive probe of the local coordination environment and oxidation state of the absorbing atom. First-principles simulations of XANES spectra, often based on DFT or multiple scattering theory, have become a valuable tool for spectral interpretation. arxiv.orgarxiv.org For Terbium(III) complexes, simulations of the L₃-edge XANES can provide detailed information about the coordination number, bond distances, and the nature of the coordinating ligands. sfedu.ru While challenging for systems with strongly correlated electrons like lanthanides, modern computational codes can reproduce the key features of experimental XANES spectra, aiding in the structural elucidation of these complexes. sfedu.ruyoutube.com

Optical Spectra: The simulation of optical absorption and emission spectra is crucial for understanding the luminescent properties of Terbium(III) complexes. For the sharp f-f transitions characteristic of lanthanides, the crystal field analysis described in the previous section provides a direct simulation of the emission spectrum's fine structure. acs.orgnih.gov

For the broader ligand-based absorption bands, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. rsc.org TD-DFT calculations can predict the energies and intensities of electronic transitions, helping to assign the features observed in experimental UV-Vis absorption spectra. This is particularly important for understanding the "antenna effect," where the organic ligands absorb light and efficiently transfer the energy to the Terbium(III) ion, leading to its characteristic green emission. By simulating the electronic transitions, researchers can assess the efficiency of this energy transfer process and design ligands that maximize the luminescence quantum yield of the complex.

Applications in Environmental Remediation and Advanced Materials

Metal-Organic Frameworks (MOFs) for Adsorption and Catalysis

Catalytic Adsorption of Organic Pollutants (e.g., Dyes)

Researchers have successfully synthesized terbium-based metal-organic frameworks that act as effective catalytic adsorbents for the removal of organic dyes from aqueous solutions. A notable example is the fcu-Tb-FTZB-MOF, which has demonstrated high efficiency in removing Direct Violet 31 (DV31) dye. researchgate.netastm.orgresearchgate.netasme.org This MOF possesses a high surface area of 1220 m²/g, providing ample sites for the adsorption of dye molecules. researchgate.netastm.orgresearchgate.netasme.org

The removal of DV31 dye using this terbium-based MOF is influenced by several operational parameters, including the amount of the adsorbent, contact time, initial dye concentration, and the pH of the solution. researchgate.netastm.orgresearchgate.netasme.org Optimal conditions for the removal of a 25 mg/L solution of DV31 were found to be a pH of 8.0, using 35 mg of the Tb-FTZB-MOF in a 10 mL solution, with a contact time of 120 minutes at ambient temperature. researchgate.netastm.orgresearchgate.netasme.orgmdpi.com The process follows a pseudo-second-order kinetic model, indicating that the rate-limiting step may be chemical adsorption. researchgate.netastm.orgresearchgate.netasme.org

Another terbium-based MOF, synthesized with 1,4-benzenedicarboxylic acid, has shown exceptional water stability and has been utilized for the selective detection of the pesticide thiamethoxam (B1682794) in aqueous solutions. researchgate.net This highlights the versatility of terbium-based MOFs in targeting different types of organic pollutants.

Reusability and Stability of Adsorbents

A crucial aspect of any adsorbent material is its ability to be reused, which directly impacts its cost-effectiveness and environmental footprint. The fcu-Tb-FTZB-MOF has demonstrated excellent reusability, maintaining a high percentage of DV31 dye removal even after five consecutive cycles. researchgate.netasme.org Furthermore, the crystalline structure of the MOF remains largely unchanged after the adsorption process, indicating its high stability and suitability for long-term environmental remediation applications. researchgate.netasme.org

Potential in Water Treatment Technologies

The application of terbium-based materials in water treatment extends beyond the use of MOFs for dye and pesticide removal. While direct applications of Terbium(III) trifluoromethanesulfonate (B1224126) in other advanced water treatment technologies are still an area of active research, the properties of terbium compounds suggest potential in various processes. Advanced Oxidation Processes (AOPs), for instance, are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). nih.govyoutube.commdpi.com The catalytic properties of terbium could potentially be harnessed to enhance the generation of these radicals, thereby improving the efficiency of AOPs.

Furthermore, the ability of terbium and other rare-earth elements to form stable complexes could be explored for the removal of heavy metal ions from contaminated water. nih.govmdpi.com Research into the adsorption properties of terbium on various resins for the separation of lanthanides indicates its strong binding capabilities, a characteristic that could be beneficial in developing selective adsorbents for toxic metals. fishersci.ca

Fuel Cell Materials

In the realm of advanced materials, terbium compounds are being investigated for their potential to enhance the performance of solid oxide fuel cells (SOFCs). SOFCs are electrochemical conversion devices that produce electricity directly from oxidizing a fuel. The efficiency of SOFCs is often limited by the performance of their cathode materials, especially at intermediate operating temperatures.

Recent studies have shown that doping strontium cobaltite (B72492) (SrCoO₃) with terbium can create a promising new cathode material for intermediate-temperature solid oxide fuel cells (IT-SOFCs). researchgate.netastm.org Cathode materials with the composition Sr₁₋ₓTbₓCoO₃₋δ (where x = 0.1, 0.2, 0.3) have been synthesized and characterized. researchgate.netastm.org

The introduction of terbium into the perovskite structure of SrCoO₃ influences its crystal structure, electrical conductivity, and electrochemical performance. For instance, Sr₀.₉Tb₀.₁CoO₃₋δ exhibits a cubic crystal structure, while higher terbium concentrations lead to a tetragonal structure. researchgate.netastm.org These terbium-doped materials display high electrical conductivity, with values exceeding 407 S·cm⁻¹ at temperatures of 500°C and above. researchgate.netastm.org

ParameterSr₀.₉Tb₀.₁CoO₃₋δSr₀.₈Tb₀.₂CoO₃₋δSr₀.₇Tb₀.₃CoO₃₋δ
Crystal Structure CubicTetragonalTetragonal
Electrical Conductivity at ≥ 500°C > 407 S·cm⁻¹> 407 S·cm⁻¹> 407 S·cm⁻¹
Area Specific Resistance (ASR) Increases with xIncreases with xIncreases with x
Oxygen Vacancies Decreases with xDecreases with xDecreases with x
Thermal Expansion Coefficient (TEC) Decreases with xDecreases with xDecreases with x

Table 1: Properties of Terbium-Doped Strontium Cobaltite Cathode Materials

Q & A

How can terbium(III) trifluoromethanesulfonate be synthesized and characterized for high-purity applications in catalysis?

Basic Research Question
Methodology :

  • Synthesis : Terbium triflate is typically prepared by reacting terbium oxide (Tb₄O₇) with trifluoromethanesulfonic acid (CF₃SO₃H) in a stoichiometric ratio under anhydrous conditions. The reaction is monitored for pH to ensure complete neutralization .
  • Purification : Recrystallization from acetonitrile or ethanol removes residual acids. Purity (>98%) is confirmed via elemental analysis (C, H, S content) and inductively coupled plasma mass spectrometry (ICP-MS) for terbium content .
  • Characterization : X-ray diffraction (XRD) confirms crystallinity, while Fourier-transform infrared (FTIR) spectroscopy identifies triflate ligand coordination (peaks at 1220–1260 cm⁻¹ for S=O stretching) .

What factors influence the coordination geometry of this compound in solution, and how can they be experimentally resolved?

Advanced Research Question
Methodology :

  • Ionic Radius Considerations : Terbium(III) has an effective ionic radius of 0.92 Å (for 6-coordination), per Shannon-Prewitt revised data. This influences its preference for octahedral or higher-coordination geometries in solution .
  • Solvent Effects : Solvents with high donor numbers (e.g., DMSO) may displace triflate ligands, altering coordination. UV-Vis spectroscopy and luminescence lifetime measurements track ligand exchange dynamics .
  • Extended X-ray Absorption Fine Structure (EXAFS) : Resolves local coordination environments by analyzing terbium-ligand bond distances and coordination numbers .

How does this compound mediate energy transfer in luminescent systems, and what experimental approaches validate these mechanisms?

Advanced Research Question
Methodology :

  • Sensitized Luminescence : The Dexter electron exchange mechanism dominates energy transfer between terbium and organic sensitizers (e.g., aromatic ligands). Time-resolved fluorescence spectroscopy quantifies energy transfer efficiency .
  • Luminescence Quantum Yield : Measured using an integrating sphere coupled to a fluorimeter. Terbium’s characteristic green emission (⁵D₄ → ⁷F₅ transition at 545 nm) is monitored to assess quenching or enhancement effects .
  • Theoretical Modeling : Density functional theory (DFT) calculations predict orbital overlaps between terbium and ligands, corroborating experimental energy transfer rates .

What strategies optimize this compound’s catalytic activity in Lewis acid-mediated reactions, and how are competing pathways minimized?

Advanced Research Question
Methodology :

  • Reaction Solvent Screening : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of the triflate ligand. Catalytic activity is assessed via kinetic studies (e.g., in Friedel-Crafts alkylation) .
  • Additive Effects : Co-catalysts like chiral ligands or ionic liquids enhance enantioselectivity in asymmetric catalysis. Nuclear magnetic resonance (NMR) monitors intermediate formation .
  • Competing Pathway Analysis : Gas chromatography-mass spectrometry (GC-MS) identifies byproducts from ligand decomposition or terbium aggregation. Reaction conditions (temperature, stoichiometry) are tuned to suppress side reactions .

How do discrepancies in reported solubility data for this compound impact experimental design, and how can they be reconciled?

Basic Research Question
Methodology :

  • Solvent Compatibility Testing : Systematic solubility tests in polar aprotic solvents (e.g., acetonitrile, DMF) vs. protic solvents (e.g., water, ethanol) are performed using gravimetric analysis. Conflicting data often arise from hydration state variations (anhydrous vs. hydrated forms) .
  • Thermogravimetric Analysis (TGA) : Determines hydration levels, which significantly affect solubility. For example, hydrated terbium triflate may exhibit lower solubility in organic solvents compared to anhydrous forms .

What safety protocols are critical when handling this compound in air-sensitive reactions?

Basic Research Question
Methodology :

  • Controlled Atmosphere : Use gloveboxes or Schlenk lines for reactions requiring anhydrous conditions. Moisture-sensitive reactions are monitored via in situ IR spectroscopy .
  • Waste Management : Neutralize spent reagent with aqueous sodium bicarbonate before disposal. Containers must be labeled for heavy metal waste to comply with EPA guidelines .

How can this compound’s stability under varying pH conditions be quantified for biological imaging applications?

Advanced Research Question
Methodology :

  • pH-Dependent Stability Studies : Luminescence intensity and lifetime are measured across pH 2–12. A drop in quantum yield at pH > 8 indicates ligand dissociation or terbium hydroxide precipitation .
  • Competitive Ligand Assays : Addition of EDTA or citrate buffers competes with triflate ligands, quantified via fluorescence quenching titrations .

What analytical techniques resolve conflicting data on this compound’s catalytic efficiency in published studies?

Advanced Research Question
Methodology :

  • Turnover Frequency (TOF) Calibration : Standardize substrate-to-catalyst ratios and reaction temperatures. TOF discrepancies often stem from unaccounted moisture or impurities .
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks reaction progress in real time, identifying intermediates that may explain efficiency variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.